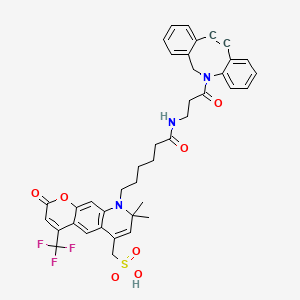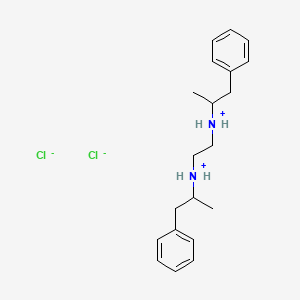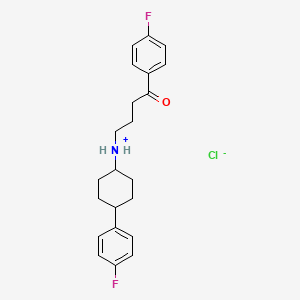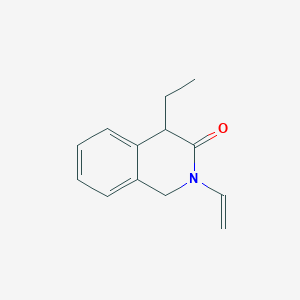
3(2h)-Isoquinolinone,2-ethenyl-4-ethyl-1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- is a heterocyclic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization to form the isoquinolinone core. The reaction conditions often include acidic catalysts such as trifluoroacetic acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinolinone core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated isoquinolinone derivatives.
Scientific Research Applications
3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the ethenyl and ethyl substituents.
Quinolinone: A related compound with a similar core structure but differing in the position and nature of substituents.
Pyridazinone: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness: 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethenyl and ethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-ethenyl-4-ethyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C13H15NO/c1-3-11-12-8-6-5-7-10(12)9-14(4-2)13(11)15/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
OVBLIQHRYVKTCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CN(C1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
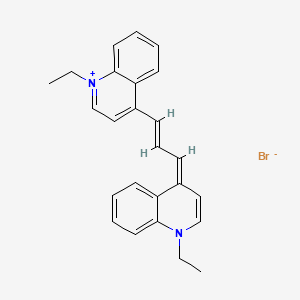
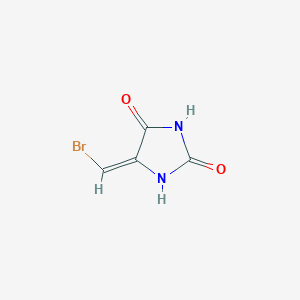

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
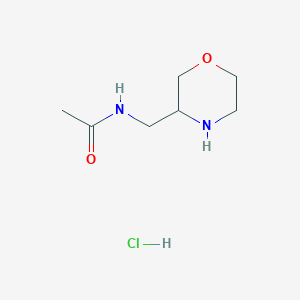
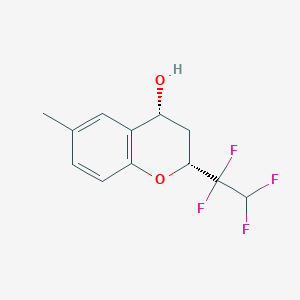
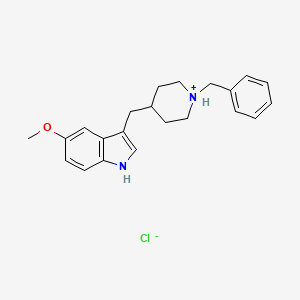
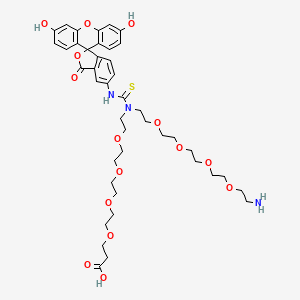
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
